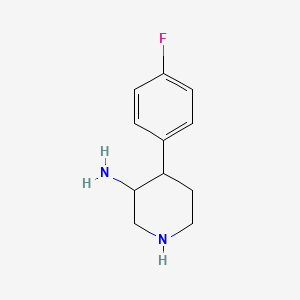
4-(4-Fluorophenyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the fluorophenyl group in the structure of this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination . The choice of reagents and conditions is crucial to achieve efficient production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Applications De Recherche Scientifique
4-(4-Fluorophenyl)piperidin-3-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes, receptors, or ion channels, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4-Fluorophenyl)piperidin-3-amine include other piperidine derivatives, such as:
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15FN2 |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)piperidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-4,10-11,14H,5-7,13H2 |
Clé InChI |
OYJVKDXIVAYFTH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


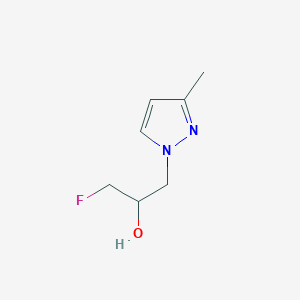
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)
![[1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13239334.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine](/img/structure/B13239343.png)
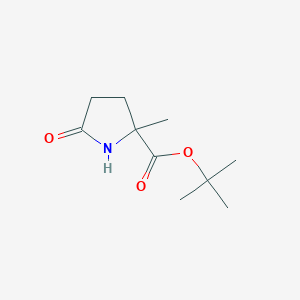
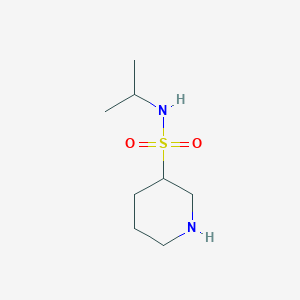
![tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13239352.png)
![tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13239392.png)
![2-[(2,5-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13239400.png)
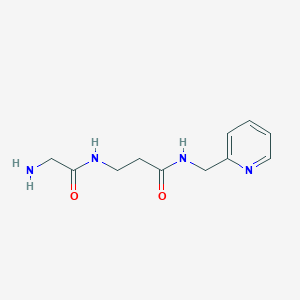
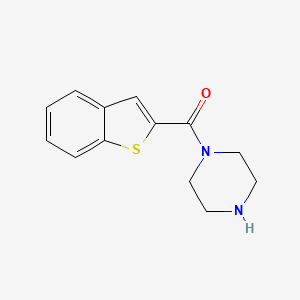
![4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13239420.png)

